molecular formula C11H12N2O4 B3383418 Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo- CAS No. 42056-95-1

Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-

Cat. No. B3383418
CAS RN: 42056-95-1
M. Wt: 236.22
InChI Key: YTEQNNGQRXIVGT-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a compound containing the 2-(hydroxyimino)-3-oxo- butanoyl group. The methoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide, hydroxyimino, and methoxyphenyl functional groups. The spatial arrangement of these groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The hydroxyimino group could potentially participate in tautomeric equilibria .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and hydroxyimino groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For instance, it could be investigated for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

(E)-3-hydroxy-N-(2-methoxyphenyl)-2-nitrosobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-5-3-4-6-9(8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEQNNGQRXIVGT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1OC)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=C1OC)\N=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068364
Record name Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42056-95-1
Record name Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042056951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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